molecular formula C7H8FN B571335 5-Fluoro-2,3-dimethylpyridine CAS No. 113209-99-7

5-Fluoro-2,3-dimethylpyridine

Cat. No.: B571335
CAS No.: 113209-99-7
M. Wt: 125.146
InChI Key: BCAJZTOMBKYNDM-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and methyl groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their non-fluorinated counterparts, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylpyridine using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .

Another method involves the direct fluorination of 2,3-dimethylpyridine using elemental fluorine gas. This reaction requires careful control of temperature and pressure to avoid over-fluorination and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Piperidine derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dimethylpyridine is largely dependent on its application. In medicinal chemistry, the fluorine atom can enhance the binding affinity of the compound to its molecular targets by forming strong interactions with proteins or enzymes. The presence of the fluorine atom can also increase the metabolic stability of the compound, prolonging its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,3-dimethylpyridine is unique due to the combined presence of fluorine and two methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

5-fluoro-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAJZTOMBKYNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663846
Record name 5-Fluoro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113209-99-7
Record name 5-Fluoro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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